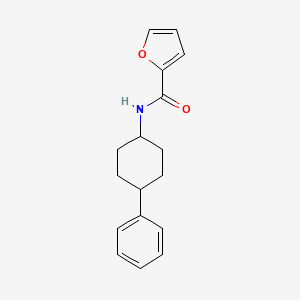
N-(4-phenylcyclohexyl)-2-furamide
Vue d'ensemble
Description
“N-(4-phenylcyclohexyl)-2-furamide” is a complex organic compound. Based on its name, it likely contains a furamide group (a furan ring attached to an amide group) and a phenylcyclohexyl group .
Molecular Structure Analysis
The molecular structure of “this compound” would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclohexyl and furan rings .Chemical Reactions Analysis
The reactivity of “this compound” would depend on its molecular structure. The presence of the amide group could make it a participant in various chemical reactions, such as hydrolysis or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents .Safety and Hazards
Mécanisme D'action
Target of Action
N-(4-phenylcyclohexyl)-2-furamide is a complex compound that has been studied for its potential interactions with various targets. Compounds containing phenylcyclohexyl moieties have been studied as modulators . For instance, compounds based on (4-phenylcyclohexyl)piperazine derivatives have been described as calcium ion channel modulators . These compounds were found to have an action mechanism similar to that of calmodulin, a calcium-binding protein .
Mode of Action
For example, (4-phenylcyclohexyl)piperazine derivatives were found to act as biomimetic materials . This suggests that this compound might interact with its targets in a similar way, mimicking the action of natural biological substances.
Biochemical Pathways
Related compounds have been found to affect calcium ion channels . This suggests that this compound might also influence calcium ion channels and their downstream effects. Calcium ion channels play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth.
Result of Action
Related compounds have been found to have therapeutic effects in the treatment of various conditions, such as pendred’s syndrome, crohn’s disease, lowe’s syndrome, dent’s disease, gitelman’s syndrome, nephrolithiasis, and others . This suggests that this compound might also have potential therapeutic effects.
Analyse Biochimique
Biochemical Properties
It is likely to interact with various enzymes, proteins, and other biomolecules, but these interactions have not been characterized .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, but these effects have not been thoroughly studied .
Molecular Mechanism
The molecular mechanism of action of N-(4-phenylcyclohexyl)-2-furamide is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, but these mechanisms have not been confirmed .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models, including any threshold effects and toxic or adverse effects at high doses, have not been thoroughly investigated .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with and any effects on metabolic flux or metabolite levels, are not well-characterized .
Propriétés
IUPAC Name |
N-(4-phenylcyclohexyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-17(16-7-4-12-20-16)18-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-7,12,14-15H,8-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMSCACDPAHSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3464783.png)

![4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3464791.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3464795.png)
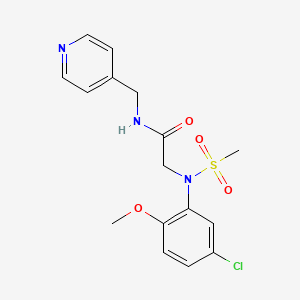
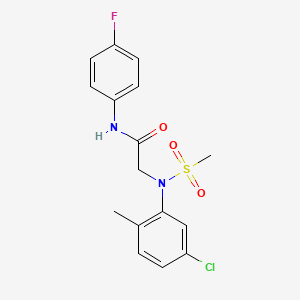
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B3464812.png)
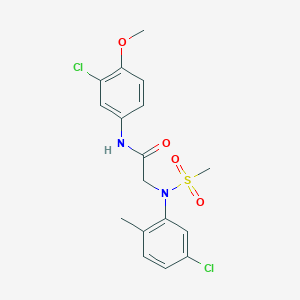
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3464828.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-isopropylphenyl)methanesulfonamide](/img/structure/B3464835.png)
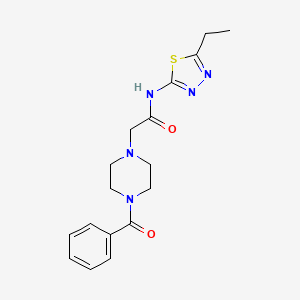
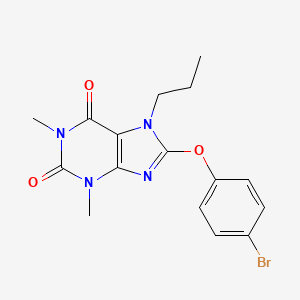
![N-(2,3-dichlorophenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B3464871.png)
![dimethyl 5-{[(2-furoylamino)carbonothioyl]amino}isophthalate](/img/structure/B3464880.png)
